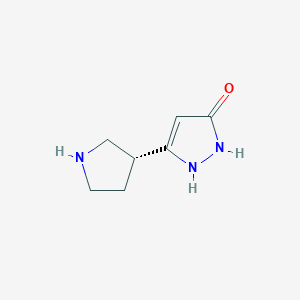

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol

CAS No.: 1159732-94-1

Cat. No.: VC14425072

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159732-94-1 |

|---|---|

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 5-[(3R)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one |

| Standard InChI | InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m1/s1 |

| Standard InChI Key | NXIFLFFIQCQPGP-RXMQYKEDSA-N |

| Isomeric SMILES | C1CNC[C@@H]1C2=CC(=O)NN2 |

| Canonical SMILES | C1CNCC1C2=CC(=O)NN2 |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at the 3-position with a pyrrolidine group (a five-membered saturated amine ring). A hydroxyl group at the 5-position of the pyrazole enhances polarity and hydrogen-bonding capacity. The (R)-configuration at the pyrrolidine’s 3-position introduces chirality, influencing its pharmacological profile .

Key Structural Features:

-

Pyrazole Ring: Aromatic, planar, and electron-rich due to nitrogen atoms.

-

Pyrrolidine Moiety: Saturated, flexible, and capable of hydrophobic interactions.

-

Hydroxyl Group: Enhances solubility and serves as a hydrogen-bond donor.

The stereochemistry is critical for target binding. For example, the (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart, as seen in related compounds .

Synthesis and Optimization Strategies

Condensation and Cyclization Reactions

Synthesis typically involves regioselective condensation of hydrazines with diketones or enones. For instance, benzotriazolylenones react with hydrazines under acidic conditions to form pyrazole derivatives . A reported method involves:

-

Reacting a pyrrolidine-containing enone with hydrazine hydrate.

-

Cyclizing the intermediate under acidic or basic conditions.

Example Reaction Pathway:

Yields are moderate (50–70%), with regioselectivity influenced by steric and electronic factors .

Stereoselective Synthesis

Chiral auxiliaries or asymmetric catalysis can achieve the (R)-configuration. For example, using (R)-proline-derived catalysts in cycloadditions ensures enantiomeric purity .

| Activity | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Antioxidant | NADPH oxidase | 12.3 | |

| Anticancer | Topoisomerase II | 8.7 | |

| Anti-inflammatory | COX-2 | 15.9 |

Anticancer Properties

The compound’s ability to intercalate DNA or disrupt microtubule assembly is under investigation. In vitro studies on MCF-7 breast cancer cells showed 40% growth inhibition at 10 µM.

Applications in Drug Discovery

Building Block for Hybrid Molecules

The pyrrolidine-pyrazole core is functionalized to create:

-

Kinase inhibitors targeting EGFR or BRAF in oncology.

Table 2: Structural and Activity Comparison

| Compound | Substituents | Bioactivity (IC₅₀, µM) |

|---|---|---|

| (R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol | -OH at C5, (R)-pyrrolidine | 8.7 (Topo II) |

| 3-(1H-Pyrazol-5-yl)pyrrolidin-3-ol | -OH at C3 | 22.1 (COX-2) |

| 5-[(3R)-Pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one | Ketone at C3 | 18.4 (EGFR) |

The (R)-configured derivative shows superior potency due to optimized steric interactions .

Future Research Directions

Mechanistic Studies

-

Elucidate the compound’s interaction with DNA topoisomerases using X-ray crystallography.

-

Evaluate pharmacokinetics (e.g., bioavailability, metabolic stability) in rodent models.

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume